Home > Products > Screening Compounds P139187 > 1-(2-methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine
1-(2-methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine -

1-(2-methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine

Catalog Number: EVT-4774902
CAS Number:
Molecular Formula: C19H20N6O2
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound represents a novel triazole-thione derivative. Its structure was characterized by HRMS, IR, 1H, and 13C NMR experiments [].

4-(3-(2-Chlorophenyl)-5-(2-Methoxyphenyl)-4,5-dihydro-1H-Pyrazol-1-yl) Benzenesulfonamide (EMP-1)

Compound Description: EMP-1 is a pyrazoline derivative synthesized and investigated for its potential anti-breast cancer properties. Molecular docking and dynamic studies suggest it might interact with similar targets as the known anticancer agent doxorubicin [].

Compound Description: HJZ-12 is a NAF-derived α1D/1A antagonist with high subtype-selectivity for α1D- and α1A- AR. It demonstrates potential in preventing the progression of prostatic hyperplasia, not only decreasing prostate weight and proliferation but also shrinking prostate volume and inducing apoptosis [].

2‐Amino‐3‐(1‐(4‐(4‐(2‐methoxyphenyl) piperazine‐1‐yl)butyl)‐1H‐1,2,3‐triazol‐4‐yl) propanoic acid

Compound Description: This compound is a novel methoxyphenyl piperazine derivative synthesized and radiolabeled with 99mTc-tricarbonyl for potential use as a 5HT1A receptor imaging agent. It exhibits promising in vitro/in vivo stability, lipophilicity, and biodistribution profiles [].

1-(2-Methoxy­phen­yl)-4-[2-(2-methoxy­phenylsulfan­yl)benzo­yl]piperazine

Compound Description: This compound is a derivative of 1-(2-methoxyphenyl)piperazine reacted with 2-(2-methoxyphenylsulfanyl)benzoic chloride. The piperazine ring in this compound exhibits a chair conformation [].

N-(4-(4-(3-Chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide (BAK4-51)

Compound Description: BAK4-51 is a dopamine D3 receptor (D3R) ligand considered for development as a PET radioligand. It possesses high D3R affinity and selectivity but was found to be a substrate for brain efflux transporters, limiting its effectiveness for PET imaging [].

1-cyclopropyl-3-(3-((1-(2- methoxyphenyl)-5-oxo-[1, 2, 4]triazolo[4,3-a]quinazoline-4(5H)-yl)methyl)phenylurea

Compound Description: This compound is a novel triazoline-quinazolinone derivative synthesized using a nine-step inverse synthetic analysis. Its structure was confirmed by MS, 1H NMR, FT-IR, 13C NMR spectroscopy, and X-ray diffraction [].

Compound Description: These compounds, featuring the 2-MeO-Ph-piperazine moiety linked to adamantane and memantine, respectively, demonstrated high selectivity for the 5-HT1A receptor, suggesting potential as 5-HT1A receptor inhibitors [].

2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) ethanones

Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. They were synthesized through the reaction of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl) ethanones with allyl bromide [].

4-(4-(1H‐Tetrazol‐5‐yl)‐1H‐pyrazol‐1‐yl)‐6‐morpholino‐N‐(4‐nitrophenyl)‐1,3,5‐triazin‐2‐amine

Compound Description: This pyrazole derivative, incorporating a substituted 1,3,5-triazine, was designed and synthesized as a potential novel PDE3 inhibitor for managing congestive heart failure. It exhibited considerable PDE3 inhibition and improved cardiac muscle contractility in experimental subjects [].

Compound Description: This series of azetidinone derivatives, synthesized from Schiff bases of 5-phenyltetrazole, exhibited significant antibacterial and antifungal activities [].

5-((1H-tetrazol-1-yl)methyl)- 4-R-4H-1,2,4-triazole-3-thiols and 2-((5-((1H-tetrazole-1-yl)methyl)-4-R-4H-1,2,4-triazole-3-yl)tio)nitriles

Compound Description: This series of 1,2,4-triazole derivatives, designed as potentially biologically active substances, were synthesized and their reactions with halogen nitriles were investigated [].

4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives

Compound Description: This series of imidazole derivatives were synthesized and evaluated for their antimicrobial activities. They demonstrated significant activity against bacteria like S. aureus and E.coli, as well as the fungus C. albicans [].

4-(2- Fluorophenoxy)-2-(1H-tetrazol-1-yl)pyridines Bearing Semicarbazone Moieties

Compound Description: This series of compounds, designed as potent antitumor agents, demonstrated significant in vitro activity against various cancer cell lines, exceeding the potency of sorafenib and PAC-1 [].

1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone

Compound Description: This compound, synthesized using an efficient and eco-friendly microwave-assisted click reaction, features a 1,2,3-triazole ring and a piperazine ring in its structure. Its structure was confirmed by IR, NMR, MS spectral data, and X-ray diffraction [].

Compound Description: This piperazine derivative exhibits anticancer and antibacterial activity with low toxicity. Its binding to bovine serum albumin (BSA) was investigated to understand its pharmacokinetic mechanism [].

4‐(Dimethylamino)‐N‐[4‐(4‐(2‐methoxyphenyl)piperazin‐ 1‐yl)butyl]benzamide (WC-10)

Compound Description: WC-10 is an N-phenyl piperazine analog exhibiting high affinity and selectivity for dopamine D3 receptors over D2 receptors. It has been radiolabeled with tritium for in vitro and in vivo studies to investigate its potential as a D3 receptor imaging agent [, ].

3-(Adamantan-1-yl)-4-ethyl-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This compound features a triazole ring system linked to a piperazine ring substituted with a 2-methoxyphenyl group and an adamantyl moiety. The crystal structure revealed a chair conformation for the piperazine ring and a V-shaped conformation for the molecule [].

1-(2- FLUOROPHENYL)-3-(4-((PYRIDINE-2-YL) METHYL) PIPERAZINE-1-YL)-1H-INDAZOLE

Compound Description: This novel compound contains a piperazine ring substituted with a 2-fluorophenyl group and a pyridine ring. It was synthesized and characterized by spectral analysis. Docking studies were also performed to investigate its potential interactions with biological targets [].

5-{4‐(4‐Methoxy­phen­yl)‐1H‐1,2,3‐triazol‐1‐yl]meth­yl}‐1,3,4‐oxadiazole‐2‐thione

Compound Description: This compound features a 1,2,3-triazole ring connected to a 1,3,4-oxadiazole-2-thione ring through a methylene bridge. The 1,2,3-triazole ring is substituted with a 4-methoxyphenyl group. In the crystal structure, molecules are linked into chains by N—H⋯N hydrogen bonds, further stabilized by C—H⋯π and π–π interactions [].

2,2′,2′′-(10-(2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (DO3A-butyl-MPP)

Compound Description: DO3A-butyl-MPP is a macrocyclic compound designed to target the 5-HT1A receptor. It incorporates a 2-methoxyphenylpiperazine moiety linked to a macrocyclic chelator (DO3A). Its metal complexes (Gd3+, Eu3+, and Ga3+) have been explored for their potential as brain imaging agents using MRI and PET modalities [].

Properties

Product Name

1-(2-methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C19H20N6O2/c1-27-18-5-3-2-4-17(18)23-10-12-24(13-11-23)19(26)15-6-8-16(9-7-15)25-14-20-21-22-25/h2-9,14H,10-13H2,1H3

InChI Key

JGFDYRRLPOFEAV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=NN=N4

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=NN=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.